HIV-1 inhibitor-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

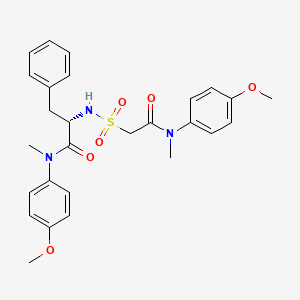

2D Structure

3D Structure

Properties

Molecular Formula |

C27H31N3O6S |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(2S)-2-[[2-(4-methoxy-N-methylanilino)-2-oxoethyl]sulfonylamino]-N-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide |

InChI |

InChI=1S/C27H31N3O6S/c1-29(21-10-14-23(35-3)15-11-21)26(31)19-37(33,34)28-25(18-20-8-6-5-7-9-20)27(32)30(2)22-12-16-24(36-4)17-13-22/h5-17,25,28H,18-19H2,1-4H3/t25-/m0/s1 |

InChI Key |

DQHZNYMGERITDY-VWLOTQADSA-N |

Isomeric SMILES |

CN(C1=CC=C(C=C1)OC)C(=O)CS(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)OC |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C(=O)CS(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

HIV-1 Protease Inhibitor 18: A Technical Overview of its Mechanism and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of a potent, non-peptidic HIV-1 protease inhibitor, identified as inhibitor 18 (also referred to as compound 23c in primary literature)[1]. This inhibitor was developed as part of a structure-based drug design effort aimed at combating drug resistance in HIV-1 by targeting the backbone of the viral protease. Inhibitor 18 incorporates a substituted bis-tetrahydrofuran (bis-THF) moiety as the P2 ligand, a feature designed to enhance interactions with the enzyme's active site. Its exceptional potency against wild-type HIV-1 protease and its structural characteristics make it a significant subject of study in the ongoing development of novel antiretroviral therapies.

Core Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. The inhibition of this enzyme prevents the formation of infectious virions, thus halting the progression of the infection.

Inhibitor 18 functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural substrate of the protease, binding with high affinity to the enzyme's active site. This binding event blocks the access of the viral polyproteins to the catalytic aspartate residues, thereby preventing their cleavage.

A key feature of inhibitor 18's interaction with the protease is a unique water-mediated hydrogen bond. The methoxy oxygen on the substituted bis-THF ligand of the inhibitor forms a hydrogen bond with the amide nitrogen of Glycine-48 in the S2 subsite of the protease, mediated by a water molecule[1]. This specific interaction contributes significantly to the inhibitor's high binding affinity and potency.

Quantitative Data Summary

The following table summarizes the key quantitative data for HIV-1 protease inhibitor 18, demonstrating its potent enzymatic inhibition and antiviral activity.

| Parameter | Value | Description |

| Ki | 0.0029 nM | The inhibition constant, representing the affinity of the inhibitor for the HIV-1 protease enzyme. A lower Ki value indicates a higher binding affinity. |

| IC50 | 2.4 nM | The half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to inhibit 50% of the HIV-1 protease activity in a cell-based assay. |

Experimental Protocols

Enzymatic Inhibition Assay (Ki Determination)

The enzyme inhibitory activity of inhibitor 18 was determined using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate: A peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher.

-

Assay buffer: Typically a buffer at a specific pH (e.g., pH 6.0) containing a salt (e.g., NaCl) and a reducing agent (e.g., DTT).

-

Inhibitor 18 (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a series of dilutions of inhibitor 18 in the assay buffer.

-

In a 96-well microplate, add the recombinant HIV-1 protease to each well.

-

Add the different concentrations of inhibitor 18 to the respective wells.

-

Incubate the enzyme and inhibitor mixture for a predetermined period at a specific temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

-

The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the high affinity of the inhibitor.

Antiviral Assay (IC50 Determination)

The antiviral activity of inhibitor 18 was assessed in a cell-based assay using a human T-cell line infected with HIV-1.

Materials:

-

Human T-cell line (e.g., MT-4 cells)

-

HIV-1 viral stock (e.g., HIV-1IIIB)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, etc.

-

Inhibitor 18 (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

Reagent for measuring cell viability (e.g., MTT or a similar colorimetric reagent)

-

Plate reader

Protocol:

-

Seed the human T-cells in a 96-well cell culture plate.

-

Prepare a series of dilutions of inhibitor 18 in the cell culture medium.

-

Add the different concentrations of inhibitor 18 to the cells.

-

Infect the cells with a predetermined amount of HIV-1 viral stock.

-

Incubate the plates for several days (e.g., 5 days) at 37°C in a CO2 incubator to allow for viral replication and the cytopathic effect to occur.

-

After the incubation period, add a cell viability reagent (e.g., MTT) to each well.

-

Incubate for a few hours to allow for the conversion of the reagent by viable cells.

-

Add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

-

The IC50 value is calculated as the concentration of the inhibitor that protects 50% of the cells from the cytopathic effect of the virus, determined by plotting the percentage of cell viability against the inhibitor concentration.

X-ray Crystallography

The three-dimensional structure of inhibitor 18 in complex with HIV-1 protease was determined by X-ray crystallography.

Protocol:

-

Crystallization: The HIV-1 protease is co-crystallized with inhibitor 18. This is typically achieved by mixing a solution of the purified protease with a solution of the inhibitor and then setting up crystallization trials using various precipitants and conditions (e.g., hanging drop vapor diffusion).

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, usually at a synchrotron source. The diffraction pattern of the X-rays by the crystal is recorded on a detector.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density map and refined using computational methods to obtain a final, high-resolution structure. This refined structure reveals the precise binding mode of the inhibitor in the active site of the protease and the specific molecular interactions.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to HIV-1 protease inhibitor 18.

References

Dual HIV-1 Inhibitors: A Technical Overview of Two Compounds Designated Inhibitor-18

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical properties, structure, and mechanism of action of two distinct compounds that have been identified in scientific literature as "HIV-1 inhibitor-18". Due to the shared nomenclature, it is imperative to distinguish between these two molecules, as they target different stages of the HIV-1 lifecycle. This document will address each compound separately, presenting a comprehensive summary of their respective characteristics.

Part 1: HIV-1 Inhibitor 18A - An Envelope Glycoprotein Blocker

HIV-1 inhibitor 18A is a reversible, broad-spectrum entry inhibitor that targets the HIV-1 envelope glycoprotein (Env). Its primary mechanism of action involves blocking the conformational changes in Env that are essential for viral entry into host cells.

Chemical Properties and Structure

Systematic Name: 1-(2,1,3-benzothiadiazol-4-yl)-3-((E)-(4-hydroxyphenyl)methyleneamino)urea[1]

| Property | Value | Reference |

| Molecular Formula | C14H11N5O2S | [2] |

| Molecular Weight | 313.33 g/mol | [2] |

| CAS Number | 331261-50-8 | [2] |

Mechanism of Action

HIV-1 inhibitor 18A does not interfere with the binding of the viral gp120 protein to the primary receptor CD4 or the co-receptor CCR5. Instead, it inhibits the subsequent CD4-induced conformational changes within the Env trimer. Specifically, it prevents the disruption of quaternary structures at the trimer apex and the exposure of the gp41 heptad repeat 1 (HR1) coiled coil, which are critical steps for membrane fusion.[1][3] The inhibitor is believed to distinguish between different conformational states of gp120 in the unliganded Env trimer.[1]

Quantitative Data

| Assay | Virus Strain | Cell Line | IC50 | Reference |

| Single-cycle infectivity | HIV-1JR-FL | PBMCs | 0.4 µM | [2] |

Experimental Protocols

Antiviral Activity Assay (Single-Cycle Infectivity): The antiviral activity of HIV-1 inhibitor 18A was determined using a single-round viral infectivity assay with HIV-1JR-FL pseudoviruses in peripheral blood mononuclear cells (PBMCs).

-

Virus Production: Pseudoviruses are generated by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein.

-

Infection: PBMCs are infected with the pseudovirus in the presence of serial dilutions of inhibitor 18A.

-

Readout: After 40-44 hours of incubation, viral entry is quantified by measuring the activity of a reporter gene (e.g., luciferase or GFP) expressed from the viral backbone.

-

Data Analysis: The IC50 value, the concentration of inhibitor that reduces reporter gene activity by 50%, is calculated from the dose-response curve.[2]

Part 2: this compound (Compound II-13c) - A Capsid Inhibitor

This compound (also referred to as compound II-13c) is a potent inhibitor that targets the HIV-1 capsid protein (CA). It is a derivative of phenylalanine and represents a class of compounds that interfere with the proper assembly and function of the viral capsid.

Chemical Properties and Structure

Chemical Name: 4-methoxy-N-methylaniline substituted phenylalanine derivative.

| Property | Value | Reference |

| Molecular Formula | Not explicitly stated in the provided search results. | |

| Molecular Weight | Not explicitly stated in the provided search results. | |

| CAS Number | 2764787-56-4 |

Mechanism of Action

This compound (compound II-13c) targets the HIV-1 capsid protein. The capsid is a critical component of the virus, playing roles in both the early and late stages of the viral lifecycle, including uncoating, reverse transcription, nuclear import, and assembly. This inhibitor binds to the capsid, likely at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent capsid protomers within the hexameric lattice, similar to the lead compound PF-74. This binding disrupts the normal function and stability of the capsid.

Quantitative Data

| Assay | Virus Strain | Cell Line | EC50 | CC50 | SI (CC50/EC50) | Reference |

| Antiviral Activity | HIV-1 NL4-3 | MT-4 | 5.14 µM | >9.51 µM | >1.85 | [4] |

Experimental Protocols

Synthesis of this compound (compound II-13c): The synthesis of compound II-13c is part of a broader synthesis of phenylalanine derivatives. The general synthetic route involves the coupling of a protected phenylalanine core with various aniline derivatives. For the specific synthesis of II-13c, Boc-L-phenylalanine is coupled with 4-methoxy-N-methylaniline.

Antiviral Activity and Cytotoxicity Assay: The antiviral activity and cytotoxicity of compound II-13c were evaluated in MT-4 cells.

-

Cell Culture: MT-4 cells are cultured in appropriate media.

-

Antiviral Assay:

-

Cells are infected with the HIV-1 NL4-3 virus in the presence of serial dilutions of the test compound.

-

After a set incubation period, the extent of viral replication is determined by measuring a viral marker (e.g., p24 antigen) or by a reporter gene assay.

-

The EC50 (50% effective concentration) is calculated as the compound concentration that reduces viral replication by 50%.

-

-

Cytotoxicity Assay:

-

Uninfected MT-4 cells are incubated with serial dilutions of the test compound.

-

Cell viability is assessed using a standard method, such as the MTT assay.

-

The CC50 (50% cytotoxic concentration) is calculated as the compound concentration that reduces cell viability by 50%.

-

-

Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50, providing a measure of the compound's therapeutic window.

Conclusion

The designation "this compound" has been applied to at least two distinct chemical entities with different antiviral mechanisms. HIV-1 inhibitor 18A is an entry inhibitor that targets the envelope glycoprotein, while this compound (compound II-13c) is a capsid inhibitor. This guide has provided a detailed technical overview of both compounds to aid researchers in their drug development and scientific endeavors. It is crucial for future research and reporting to use specific identifiers for these compounds to avoid ambiguity.

References

- 1. A broad HIV-1 inhibitor blocks envelope glycoprotein transitions critical for entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A broad HIV-1 inhibitor blocks envelope glycoprotein transitions critical for entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

HIV-1 inhibitor-18 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HIV-1 Inhibitor-18, a novel antiretroviral compound. The document details its chemical properties, mechanism of action, biological activity, and the experimental protocols utilized for its characterization.

Compound Identification and Properties

This compound, also referred to as compound II-13c, is a phenylalanine derivative identified as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1).[1]

| Property | Value | Reference |

| CAS Number | 2764787-56-4 | [1] |

| Molecular Formula | C27H31N3O6S | [1] |

| Mechanism of Action | HIV-1 Capsid (CA) Inhibitor | [1] |

Mechanism of Action

This compound targets the viral capsid protein (CA), a crucial component in multiple stages of the HIV-1 life cycle. The HIV-1 capsid is a conical structure composed of CA protein monomers that assemble into hexamers and pentamers. This structure protects the viral genome and facilitates its transport to the nucleus of the host cell. The proper assembly and disassembly (uncoating) of the capsid are critical for successful infection.[2][3]

This compound, similar to the well-characterized capsid inhibitor PF-74, binds to a pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA protomers within the hexameric lattice.[1][4][5] This binding event disrupts the normal dynamics of capsid assembly and disassembly. By interfering with these processes, the inhibitor can block viral replication at both early and late stages of the viral life cycle.[3][4]

Below is a diagram illustrating the HIV-1 life cycle and the key stages targeted by capsid inhibitors.

References

- 1. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-Molecule Inhibition of Human Immunodeficiency Virus Type 1 Infection by Virus Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PF74 Reinforces the HIV-1 Capsid To Impair Reverse Transcription-Induced Uncoating - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Efficacy Assessment of HIV-1 Inhibitor-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of effective antiretroviral therapies is crucial for managing HIV-1 infection and preventing the onset of Acquired Immunodeficiency Syndrome (AIDS). A key target for antiretroviral drug development is the HIV-1 protease, an enzyme essential for the production of mature, infectious virions.[1][2][3][4] Protease inhibitors act by blocking this enzyme, preventing the cleavage of viral polyproteins and thereby halting the viral life cycle.[3][4]

This document provides detailed application notes and protocols for evaluating the efficacy of a novel, potent, and specific HIV-1 protease inhibitor, designated here as HIV-1 Inhibitor-18 . The following sections describe its mechanism of action, protocols for cell-based assays to determine its antiviral activity and cytotoxicity, and a framework for data presentation.

Disclaimer: "this compound" is a designated name for the purpose of these application notes. The protocols and data presented are representative of a potent HIV-1 protease inhibitor and should be adapted for specific experimental conditions.

Mechanism of Action of this compound

This compound is a highly specific competitive inhibitor of the HIV-1 protease enzyme. During the late stages of the viral replication cycle, the HIV-1 Gag and Gag-Pol polyproteins are translated.[4][5] The viral protease is responsible for cleaving these polyproteins into their functional subunits, which are necessary for the assembly of a mature and infectious viral particle.[1][4] this compound binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIV-1 life cycle, the point of intervention for this compound, and the general workflow for assessing its efficacy in a cell-based assay.

References

- 1. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 protease inhibitors and mechanisms of HIV-1's resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. mdpi.com [mdpi.com]

- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]

Application Notes and Protocols for High-Throughput Screening of HIV-1 Inhibitor-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-18 is a potent inhibitor of the HIV-1 capsid protein.[1] Capsid inhibitors are a class of antiretroviral compounds that target the HIV-1 capsid protein (p24), a crucial component for multiple stages of the viral lifecycle, including the stability of the viral core, reverse transcription, nuclear import of the pre-integration complex, and the assembly of new virions.[2][3][4] This multi-faceted mechanism of action makes capsid inhibitors a promising area for the development of novel HIV-1 therapeutics.

These application notes provide detailed protocols and guidelines for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel anti-HIV-1 compounds. The protocols are designed for a 384-well plate format to maximize throughput and conserve reagents.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | HIV-1 Capsid Protein (p24) | [1] |

| EC50 (HIV-1 NL4-3) | 5.14 µM | [1] |

| CC50 (MT-4 cells) | > 9.51 µM | [1] |

| Molecular Weight | 525.62 g/mol | [1] |

| Chemical Formula | C27H31N3O6 | [1] |

Table 2: Typical Parameters for a Cell-Based HTS Assay

| Parameter | Recommended Value | Notes |

| Assay Format | 384-well plate | Allows for increased throughput and reduced costs.[5] |

| Cell Line | TZM-bl or MT-2 cells | TZM-bl cells express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.[6] MT-2 cells are a human T-cell line highly permissive to HIV-1 infection.[5] |

| Virus | HIV-1 NL4-3 (or other suitable lab-adapted or pseudotyped virus) | The choice of virus strain may influence inhibitor potency. |

| Compound Concentration | 10 µM (initial screen) | A common starting concentration for primary screens.[5] |

| Positive Control | Known HIV-1 inhibitor (e.g., a different capsid inhibitor or an inhibitor with a different mechanism of action) | Used to assess assay performance and calculate Z'-factor. |

| Negative Control | DMSO (at the same final concentration as the compounds) | Represents 0% inhibition. |

| Readout | Luciferase activity (Relative Light Units - RLU) | A highly sensitive and quantitative measure of HIV-1 replication.[7] |

| Z'-factor | > 0.5 | A Z'-factor above 0.5 is considered excellent for HTS assays.[5] |

| Hit Criterion | ≥ 50% inhibition of viral replication | A common threshold for identifying initial hits in a primary screen.[5] |

Experimental Protocols

Protocol 1: Cell-Based HIV-1 Replication Assay using a Luciferase Reporter Gene

This protocol is adapted for a 384-well format and is suitable for high-throughput screening of compounds like this compound that target viral replication.

Materials:

-

TZM-bl cells

-

Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

-

HIV-1 virus stock (e.g., NL4-3)

-

This compound (for control and dose-response experiments)

-

Test compound library

-

Positive control inhibitor (e.g., another known capsid inhibitor or a reverse transcriptase inhibitor)

-

DMSO

-

384-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend TZM-bl cells in complete growth medium.

-

Adjust the cell density to 1 x 10^5 cells/mL.

-

Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a 10 mM stock solution of this compound and other control compounds in DMSO.

-

Serially dilute the compounds in complete growth medium to the desired concentrations. For a primary screen, a final concentration of 10 µM is common.

-

Add 5 µL of the diluted compounds, positive controls, and DMSO (negative control) to the appropriate wells of the cell plate.

-

-

Virus Infection:

-

Dilute the HIV-1 virus stock in complete growth medium to a pre-determined titer that gives a high signal-to-background ratio in the luciferase assay.

-

Add 20 µL of the diluted virus to each well, except for the cell-only control wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add 25 µL of the luciferase reagent to each well.

-

Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence (RLU) using a plate luminometer.

-

Data Analysis:

-

Calculate Percent Inhibition:

-

Percent Inhibition = 100 x [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)]

-

-

Determine Z'-factor:

-

Z' = 1 - [3 x (SD_positive_control + SD_negative_control) / |Mean_positive_control - Mean_negative_control|]

-

-

Hit Identification:

-

Compounds exhibiting inhibition greater than or equal to the pre-defined hit criterion (e.g., ≥ 50%) are identified as primary hits.

-

-

Dose-Response and EC50 Determination:

-

Confirmed hits should be tested in a dose-response format to determine their half-maximal effective concentration (EC50).

-

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of hit compounds to eliminate false positives that inhibit viral replication by killing the host cells.

Materials:

-

TZM-bl cells

-

Complete growth medium

-

Test compounds

-

384-well clear tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in Protocol 1.

-

-

Compound Addition:

-

Add the test compounds at the same concentrations used in the antiviral assay.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours (to match the antiviral assay duration).

-

-

Cell Viability Assay:

-

Perform the cell viability assay according to the manufacturer's protocol.

-

Measure the luminescence.

-

Data Analysis:

-

Calculate Percent Viability:

-

Percent Viability = 100 x (RLU_compound / RLU_cell_control)

-

-

Determine CC50:

-

The half-maximal cytotoxic concentration (CC50) is the concentration at which cell viability is reduced by 50%.

-

Visualizations

HIV-1 Lifecycle and the Target of Capsid Inhibitors

Caption: Mechanism of action of HIV-1 capsid inhibitors.

High-Throughput Screening Workflow

Caption: Workflow for a typical high-throughput screening campaign.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hiv.lanl.gov [hiv.lanl.gov]

- 7. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]

Application Notes: Evaluating Antiviral Potency of Inhibitor-18 using an HIV-1 p24 Antigen Assay

Introduction

The HIV-1 p24 antigen is the capsid protein of the human immunodeficiency virus type 1 (HIV-1) and a key structural component of the viral core.[1] Its detection and quantification in cell culture supernatants or patient samples serve as a reliable indicator of viral replication.[2] The p24 antigen is one of the earliest viral markers to appear during acute infection, making it a crucial target for diagnostic assays.[3][4] Commercially available enzyme-linked immunosorbent assays (ELISAs) for p24 offer a sensitive and specific method for monitoring HIV-1 replication in research settings, with some ultrasensitive assays capable of detecting p24 at the femtogram level.[5][6]

This document provides a detailed protocol for utilizing a standard HIV-1 p24 antigen capture assay to determine the antiviral activity of a hypothetical compound, "Inhibitor-18." By measuring the reduction in p24 antigen production in HIV-1 infected cells treated with varying concentrations of Inhibitor-18, researchers can quantify its inhibitory effect on viral replication. This type of assay is fundamental in the preclinical development of novel antiretroviral agents. While the specific mechanism of "Inhibitor-18" is not defined, this protocol is broadly applicable for testing compounds that may interfere with various stages of the HIV-1 life cycle, from entry and reverse transcription to assembly and maturation. For instance, some inhibitors target the p24 capsid directly, disrupting its assembly or disassembly, which are critical for the viral life cycle.[7][8]

Principle of the Assay

The HIV-1 p24 antigen capture assay is a type of sandwich ELISA.[2] Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 protein. When a sample containing p24 antigen is added to the wells, the antigen binds to the capture antibody. After a washing step to remove unbound material, a second, biotin-conjugated anti-p24 antibody is added, which binds to a different epitope on the captured p24 antigen. Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated antibody. Finally, a chromogenic substrate for HRP is added, resulting in a color change that is proportional to the amount of p24 antigen present in the sample. The absorbance is read using a microplate reader, and the concentration of p24 is determined by comparison to a standard curve generated with known concentrations of recombinant p24 antigen.

Experimental Protocol: Inhibition of HIV-1 Replication by Inhibitor-18

This protocol describes the infection of a susceptible cell line with HIV-1, treatment with various concentrations of Inhibitor-18, and subsequent quantification of viral replication by measuring p24 antigen in the cell culture supernatant.

Materials and Reagents

-

Cells and Virus:

-

TZM-bl cells or other susceptible human T-cell lines (e.g., Jurkat, H9)

-

Laboratory-adapted strain of HIV-1 (e.g., NL4-3, IIIB)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

-

-

Inhibitor:

-

Inhibitor-18, stock solution of known concentration (e.g., in DMSO)

-

-

p24 Antigen Assay:

-

Commercial HIV-1 p24 antigen ELISA kit (e.g., from Abcam, XpressBio, or similar)[6]

-

Recombinant HIV-1 p24 protein standard

-

Lysis buffer (if required by the kit, often for cell-associated p24)

-

Wash buffer

-

Detector antibody

-

Enzyme conjugate (e.g., Streptavidin-HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

-

Equipment:

-

37°C, 5% CO2 incubator

-

96-well cell culture plates

-

Micropipettes and sterile tips

-

Microplate reader with a 450 nm filter

-

Biosafety cabinet (BSL-2 or BSL-3, depending on institutional guidelines for handling HIV-1)

-

Procedure

-

Cell Plating:

-

Seed TZM-bl cells (or other appropriate cell line) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C, 5% CO2 for 24 hours.

-

-

Preparation of Inhibitor Dilutions:

-

Prepare a serial dilution of Inhibitor-18 in complete medium. For example, create a 2-fold dilution series to test concentrations ranging from 100 µM down to 0.1 µM.

-

Include a "no inhibitor" control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no virus" control.

-

-

Infection and Treatment:

-

Carefully remove the medium from the cells.

-

Add 50 µL of the appropriate Inhibitor-18 dilution to each well.

-

Add 50 µL of HIV-1 diluted in complete medium to each well (except the "no virus" control wells) at a predetermined multiplicity of infection (MOI).

-

The final volume in each well should be 100 µL.

-

Incubate the plate at 37°C, 5% CO2 for 48-72 hours.

-

-

Sample Collection:

-

After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

-

If the p24 ELISA kit requires it, treat the supernatant with a lysis buffer (e.g., Triton X-100) to inactivate the virus and release the p24 antigen. Some protocols may also suggest an acid dissociation step to separate p24 from antibodies if present.[9]

-

-

HIV-1 p24 Antigen ELISA:

-

Perform the p24 ELISA according to the manufacturer's instructions. A general procedure is outlined below:

-

Standard Curve: Prepare serial dilutions of the recombinant p24 protein standard in the range specified by the kit (e.g., 0.5 pg/mL to 500 pg/mL).[3]

-

Coating: If the plate is not pre-coated, coat the wells with the capture antibody and incubate as directed.

-

Blocking: Wash the wells and add a blocking buffer to prevent non-specific binding.

-

Sample Addition: Add 100 µL of the prepared standards and the collected cell culture supernatants to the appropriate wells in duplicate.

-

Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).

-

Washing: Aspirate the contents and wash the wells multiple times with the provided wash buffer.

-

Detector Antibody: Add 100 µL of the biotinylated detector antibody to each well and incubate.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well and incubate.

-

Washing: Repeat the wash step.

-

Substrate: Add 100 µL of the TMB substrate solution to each well and incubate in the dark.

-

Stop Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

-

Read Plate: Read the absorbance at 450 nm on a microplate reader.

-

-

Data Analysis

-

Standard Curve: Plot the absorbance values of the p24 standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

-

Calculate p24 Concentration: Use the standard curve equation to calculate the concentration of p24 (in pg/mL) in each experimental sample.

-

Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of Inhibitor-18 using the following formula:

% Inhibition = [1 - (p24 concentration with inhibitor / p24 concentration without inhibitor)] x 100%

-

Determine IC50: Plot the percent inhibition against the logarithm of the Inhibitor-18 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce p24 production by 50%.

Data Presentation

The quantitative results of the experiment can be summarized in a table as shown below:

| Inhibitor-18 Conc. (µM) | Mean p24 (pg/mL) | Std. Dev. | % Inhibition |

| 0 (Vehicle Control) | 450.2 | 25.6 | 0 |

| 0.1 | 425.8 | 21.3 | 5.4 |

| 0.5 | 310.5 | 18.9 | 31.0 |

| 1.0 | 230.1 | 15.4 | 48.9 |

| 5.0 | 85.3 | 9.8 | 81.1 |

| 10.0 | 25.7 | 4.1 | 94.3 |

| 50.0 | 5.1 | 1.2 | 98.9 |

| 100.0 | 2.3 | 0.8 | 99.5 |

Visualizations

Caption: Experimental workflow for assessing the antiviral activity of Inhibitor-18.

Caption: Simplified HIV-1 life cycle and potential targets for antiretroviral drugs.

References

- 1. youtube.com [youtube.com]

- 2. ablinc.com [ablinc.com]

- 3. Cross-Subtype Detection of HIV-1 Capsid p24 Antigen Using a Sensitive Europium Nanoparticle Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Ultrasensitive HIV-1 p24 Assay Detects Single Infected Cells and Differences in Reservoir Induction by Latency Reversal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIV1 p24 ELISA Kit (ab218268) | Abcam [abcam.com]

- 7. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are p24 antigen inhibitors and how do they work? [synapse.patsnap.com]

- 9. Acid dissociation increases the sensitivity of p24 antigen detection for the evaluation of antiviral therapy and disease progression in asymptomatic human immunodeficiency virus-infected persons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: HIV-1 Inhibitor-18 (RN-18) in Virology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-18, identified as the small molecule RN-18, represents a promising class of antiretroviral compounds that target the host-virus interaction rather than viral enzymes. RN-18 functions as an antagonist of the HIV-1 Viral infectivity factor (Vif) protein. Vif is essential for HIV-1 replication in most primary human cells, as it counteracts the potent antiviral activity of the host cytidine deaminase APOBEC3G (A3G). By inhibiting Vif, RN-18 protects A3G from degradation, allowing it to be incorporated into budding virions where it subsequently inhibits viral replication. These application notes provide a comprehensive overview of the use of RN-18 in virology research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

HIV-1 Vif orchestrates the degradation of cellular A3G by forming an E3 ubiquitin ligase complex with cellular proteins, leading to the proteasomal degradation of A3G. This prevents A3G from being packaged into newly forming virions. RN-18 disrupts the function of Vif, although the precise molecular interaction is still under investigation. One plausible mechanism is that RN-18 interferes with the interaction of Vif with an adapter protein in the Vif-A3G-host protein complex, rendering Vif unstable and promoting its degradation.[1] This leads to the stabilization and accumulation of intracellular A3G. Consequently, increased levels of A3G are incorporated into progeny virions. During reverse transcription in the next target cell, virion-packaged A3G deaminates cytidines to uridines in the nascent single-stranded viral DNA. This results in G-to-A hypermutations in the viral genome, leading to the production of non-infectious, replication-incompetent viruses.[1][2]

Signaling Pathway of RN-18 Action

References

Troubleshooting & Optimization

Improving solubility of HIV-1 inhibitor-18 in PBS

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with HIV-1 inhibitor-18 and encountering challenges with its solubility in phosphate-buffered saline (PBS).

Compound Profile: this compound

While specific solubility data for this compound in PBS is not extensively documented in publicly available literature, this guide provides strategies based on established methods for poorly soluble compounds, particularly those in the antiviral drug development pipeline. This compound (also known as compound II-13c) is identified as a potent HIV-1 capsid inhibitor.[1] It has a reported EC50 value of 5.14 μM for HIV-1 NL4-3 and a CC50 of >9.51 in MT-4 cells.[1] Like many non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors, HIV-1 capsid inhibitors can exhibit low aqueous solubility due to their often lipophilic nature.[2][3][4][5]

Troubleshooting Guide: Improving Solubility in PBS

Q1: My solution of this compound in PBS is cloudy and appears to have precipitated. What is the likely cause and what are the initial steps I should take?

A1: A cloudy or precipitated solution indicates that the concentration of this compound has exceeded its solubility limit in PBS under the current conditions. The intrinsic low aqueous solubility of many complex organic molecules, such as certain HIV inhibitors, is the primary cause.[2][3][6]

Initial Troubleshooting Steps:

-

Visual Confirmation: Confirm that precipitation has occurred by centrifuging a small aliquot of the solution. A pellet will confirm the presence of insoluble material.

-

Sonication: Gentle sonication can help to break down agglomerates of the compound and may provide a temporary, more homogenous dispersion.

-

Heating: Gently warming the solution may increase the solubility. However, be cautious as this can also accelerate degradation of the compound. Always check the thermal stability of this compound if this information is available.

-

pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[7][8] Determine if this compound has acidic or basic functional groups and adjust the pH of the PBS accordingly.

Quantitative Data on Solubility Enhancement (Hypothetical)

The following table presents hypothetical data to illustrate the potential impact of various methods on the solubility of a compound like this compound in PBS (pH 7.4).

| Method | Condition | Hypothetical Solubility (µM) | Observations |

| Control | Standard PBS (pH 7.4) | < 1 | Visible precipitation |

| Co-solvent | 5% DMSO in PBS | 50 | Clear solution |

| 10% Ethanol in PBS | 30 | Clear solution | |

| pH Adjustment | PBS adjusted to pH 8.5 | 5 | Slight improvement, still hazy |

| PBS adjusted to pH 6.0 | < 1 | No improvement | |

| Excipient | 2% HP-β-Cyclodextrin in PBS | 100 | Clear solution |

| 1% Polysorbate 80 in PBS | 75 | Clear solution |

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock.

-

Serial Dilution: Serially dilute the stock solution in 100% DMSO to create a range of concentrations.

-

Final Dilution in PBS: Add a small volume of the DMSO stock solution to your PBS to achieve the desired final concentration of this compound. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤1% v/v) to avoid solvent-induced artifacts in biological assays.

-

Observation: Vortex the final solution gently and observe for any signs of precipitation. Incubate at the experimental temperature for a short period and re-observe.

Protocol 2: Solubility Enhancement using Cyclodextrins (HP-β-Cyclodextrin)

-

Cyclodextrin Solution Preparation: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS at a concentration known to enhance the solubility of similar compounds (e.g., 2% w/v).

-

Compound Addition: Add the powdered this compound directly to the HP-β-CD/PBS solution.

-

Equilibration: Agitate the mixture at room temperature for several hours (or overnight) to allow for the formation of inclusion complexes.

-

Clarification and Quantification: Centrifuge the solution to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility.

Visualizations

Caption: Workflow for initial solubility testing of this compound.

Caption: Decision-making process for improving solubility.

Frequently Asked Questions (FAQs)

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. It is recommended to keep the final concentration of DMSO below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic or affect cell function. You should always run a vehicle control (PBS with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: Will pH adjustment affect the activity of this compound?

A3: Adjusting the pH can alter the charge state of your compound, which may impact its interaction with its target. It is crucial to determine if the inhibitor's activity is pH-dependent. If you find a pH at which the compound is soluble, you should confirm that it remains active at this pH.

Q4: Are there other solubilization techniques I can try if the ones listed don't work?

A4: Yes, several other advanced formulation strategies can be employed, especially for in vivo studies. These include:

-

Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution.[8]

-

Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution and improve bioavailability.[6][9] This approach has been explored for other HIV inhibitors.

-

Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be effective.

Q5: Where can I find more information on the physicochemical properties of this compound?

A5: Detailed physicochemical properties for novel inhibitors may not always be publicly available. The primary source would be the supplier (e.g., MedchemExpress) or the original research publication that describes the synthesis and activity of the compound. The publication by Li J, et al. in Bioorganic & Medicinal Chemistry (2021) titled "Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors" is a relevant reference for this compound.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility profiling of HIV protease inhibitors in human intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancement of Bioavailability of Non-nucleoside Reverse Transciptase Inhibitor Using Nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijirt.org [ijirt.org]

- 8. ijpsm.com [ijpsm.com]

- 9. Oral bioavailability of a poorly water soluble HIV-1 protease inhibitor incorporated into pH-sensitive particles: effect of the particle size and nutritional state - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing HIV-1 Inhibitor-18 Concentration for Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-18. The information is designed to address specific issues that may be encountered during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound II-13c) is a potent small molecule inhibitor of the HIV-1 capsid protein (CA).[1] Its primary mechanism of action is to bind to the capsid protein, which is a critical component of the viral core. This binding event can interfere with multiple stages of the HIV-1 lifecycle, including the stability of the viral core after entry into the host cell, nuclear import of the viral pre-integration complex, and the assembly of new viral particles.[2][3][4] By disrupting these processes, this compound effectively blocks viral replication.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The reported 50% effective concentration (EC50) of this compound against the HIV-1 NL4-3 strain is 5.14 μM.[1][5] Therefore, a good starting point for your experiments would be to test a range of concentrations around this value. We recommend a serial dilution series, for example, from 0.1 μM to 50 μM, to determine the optimal concentration for your specific cell line and virus strain.

Q3: What is the cytotoxicity profile of this compound?

A3: this compound has been shown to have a 50% cytotoxic concentration (CC50) greater than 9.51 μM in MT-4 cells.[1][5] It is crucial to determine the CC50 in your specific cell line of interest, as cytotoxicity can vary between cell types. This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the inhibitor's therapeutic window. A higher SI value indicates a more favorable safety profile.

Q4: Which cell lines are suitable for testing this compound?

A4: A variety of human T-cell lines are commonly used for HIV-1 research and are suitable for testing capsid inhibitors. These include MT-4, CEM, and Jurkat cells. Additionally, cell lines like TZM-bl, which express a luciferase or β-galactosidase reporter gene under the control of the HIV-1 LTR, are frequently used for quantifiable infectivity assays. The choice of cell line will depend on the specific goals of your experiment.

Q5: How should I prepare and store this compound?

A5: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). It is important to ensure the inhibitor is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| High variability in antiviral activity (EC50 values) between experiments. | - Inhibitor precipitation: The inhibitor may not be fully soluble in the cell culture medium at the tested concentrations. - Inhibitor degradation: The inhibitor may be unstable in the culture medium over the course of the experiment. - Inconsistent virus stock: Titer of the viral stock may vary between preparations. | - Check solubility: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent. - Assess stability: Perform a time-course experiment to see if the inhibitor's potency decreases over time. If so, consider replenishing the inhibitor during the experiment. - Standardize virus stock: Ensure that the viral stock is properly tittered and use a consistent multiplicity of infection (MOI) for all experiments. |

| Observed cytotoxicity is higher than expected. | - Cell line sensitivity: Your cell line may be more sensitive to the inhibitor than the reported MT-4 cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Inhibitor degradation into toxic byproducts. | - Determine CC50: Perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) on your specific cell line to determine the accurate CC50.[6] - Solvent control: Include a vehicle control (medium with the same concentration of solvent used for the inhibitor) in all experiments. Ensure the final solvent concentration is non-toxic to the cells. - Check inhibitor purity: If possible, verify the purity of your inhibitor stock. |

| No or low antiviral activity observed. | - Incorrect inhibitor concentration: The concentrations tested may be too low to effectively inhibit the virus. - Resistant virus strain: The HIV-1 strain you are using may be less sensitive to this specific inhibitor. - Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. | - Increase concentration range: Test a higher range of inhibitor concentrations. - Test against a reference strain: Use a known sensitive strain, such as HIV-1 NL4-3, as a positive control. - Use fresh inhibitor: Prepare fresh dilutions from a new aliquot of the stock solution. |

| Inconsistent results in reporter gene assays (e.g., TZM-bl cells). | - Cell confluence: The density of the cells at the time of infection can affect the results. - Variable transfection efficiency (for pseudovirus production). - Reporter gene signal saturation. | - Standardize cell seeding: Ensure that cells are seeded at a consistent density for each experiment. - Normalize virus input: Quantify the p24 antigen concentration of your pseudovirus stocks and normalize the input for each experiment. - Optimize assay conditions: You may need to adjust the amount of virus used for infection to ensure the reporter gene signal is within the linear range of detection. |

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50)

This protocol describes a single-cycle infectivity assay using a reporter cell line like TZM-bl.

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

-

Inhibitor Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete growth medium, starting from a high concentration (e.g., 100 µM).

-

Infection: Add 50 µL of the diluted inhibitor to the cells, followed by 50 µL of HIV-1 virus stock (at a pre-determined titer that gives a strong but not saturating signal). Include a "virus only" control (no inhibitor) and a "cells only" control (no virus or inhibitor).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

-

Readout: Measure the reporter gene activity (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control. Plot the percentage of inhibition against the inhibitor concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50)

This protocol uses the MTT assay to assess cell viability.

-

Cell Seeding: Seed your target cell line (e.g., MT-4, CEM) in a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) in 100 µL of complete growth medium.

-

Inhibitor Addition: Prepare a series of 2-fold serial dilutions of this compound in complete growth medium and add 100 µL to the cells. Include a "cells only" control with no inhibitor.

-

Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the "cells only" control. Plot the percentage of viability against the inhibitor concentration and determine the CC50 value using a non-linear regression analysis.

Visualizations

Caption: HIV-1 Capsid Interaction with Host Cell Pathways and Site of Action for this compound.

Caption: General Experimental Workflow for Evaluating this compound.

Caption: Troubleshooting Flowchart for Inconsistent Antiviral Results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. HIV-1 Capsid: The Multifaceted Key Player in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of HIV-1 Capsid with Host Factors and Their Implications for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | HIV-1衣壳抑制剂 | MCE [medchemexpress.cn]

- 6. pnas.org [pnas.org]

Technical Support Center: Minimizing Off-Target Effects of HIV-1 Inhibitors

Disclaimer: The specific compound "HIV-1 inhibitor-18" is not uniquely identified in the scientific literature. This guide addresses two potential candidates, RN-18 and 18A , and provides a comprehensive framework for minimizing off-target effects applicable to HIV-1 inhibitors in general. Researchers should first confirm the identity of their specific "inhibitor-18."

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of HIV-1 inhibitors.

I. Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experiments with HIV-1 inhibitors.

General Issues

Q1: My inhibitor shows potent activity against HIV-1 in my primary assay, but I'm observing unexpected cellular toxicity or phenotypes. How can I determine if these are off-target effects?

A1: Unexpected cellular effects are a common indicator of off-target activity. To dissect this, a multi-pronged approach is recommended:

-

Dose-Response Analysis: Perform a detailed dose-response curve for both antiviral activity and the observed toxicity. A significant separation between the effective concentration (EC50) for antiviral activity and the cytotoxic concentration (CC50) suggests a therapeutic window. If these values are close, off-target effects are likely.

-

Control Compounds: Include well-characterized, structurally related but inactive compounds in your experiments. If these analogs produce the same toxic effects without inhibiting HIV-1, it strongly suggests the toxicity is due to an off-target interaction of the chemical scaffold.

-

Target Engagement Assays: Confirm that your inhibitor is engaging its intended viral target at the concentrations where you observe antiviral activity. Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable here.

-

Counter-Screening: Test your inhibitor against a panel of host cell targets known to be affected by similar classes of drugs. For example, many HIV-1 protease inhibitors are known to have off-target effects on cellular proteases and metabolic pathways.[1]

Q2: How can I proactively identify potential off-target effects before starting extensive cellular experiments?

A2: Early-stage off-target profiling can save significant time and resources. Consider the following:

-

In Silico Profiling: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of your inhibitor. These methods compare your compound's structure to libraries of compounds with known target interactions.

-

Broad-Spectrum Kinase Profiling: A significant number of small molecule inhibitors exhibit off-target effects on host cell kinases. Profiling your compound against a large panel of kinases, even at a single high concentration initially, can provide a rapid assessment of potential kinase-related off-target activities.

-

Chemical Proteomics: This unbiased approach can identify a broad range of cellular proteins that interact with your inhibitor.

Specific Issues Related to "this compound" Candidates

For Users of RN-18 (Vif Inhibitor):

Q3: I'm not seeing the expected anti-HIV-1 activity with RN-18. What could be the issue?

A3: RN-18's mechanism of action is dependent on the presence of the host protein APOBEC3G (A3G). Its antiviral activity is observed in "non-permissive" cells (which express A3G, like H9 cells) but not in "permissive" cells (which have low or no A3G expression, like MT4 cells).[2]

-

Troubleshooting:

-

Cell Line Selection: Ensure you are using a non-permissive cell line (e.g., H9, CEM) for your antiviral assays.

-

A3G Expression: Confirm A3G expression in your target cells via Western blot or qPCR.

-

Vif-Dependent Mechanism: As a control, test RN-18 against a Vif-deficient HIV-1 strain. You should observe reduced or no inhibition, confirming the Vif-specific mechanism.

-

For Users of 18A (Entry Inhibitor):

Q4: My 18A inhibitor shows variable potency across different HIV-1 strains. Why is this?

A4: 18A targets the HIV-1 envelope glycoprotein (Env), which is highly variable among different viral strains.[3]

-

Troubleshooting:

-

Env Genotype: Sequence the env gene of the strains you are testing to identify polymorphisms that may affect 18A binding.

-

Coreceptor Usage: While 18A has shown broad activity, its potency might differ between CCR5- and CXCR4-tropic viruses. Characterize the coreceptor usage of your strains.

-

Mechanism of Action Studies: Perform cell-cell fusion assays to confirm that the observed differences in potency are due to differential inhibition of the entry process.

-

II. Data Presentation: On-Target and Off-Target Activities

The following tables summarize available quantitative data for RN-18, 18A, and other representative HIV-1 inhibitors.

Table 1: On-Target Potency of "this compound" Candidates

| Compound | Target | Assay | Cell Line/System | IC50/EC50 | Reference |

| RN-18 | HIV-1 Vif | HIV-1 Replication | H9 (non-permissive) | 6 µM | [4] |

| RN-18 | HIV-1 Vif | HIV-1 Replication | CEM (non-permissive) | 4.5 µM | [4] |

| 18A | HIV-1 Env | HIV-1 Infection | PBMCs | 0.4 µM | [3] |

Table 2: Selectivity Profiles of Common HIV-1 Inhibitors (Illustrative Examples)

| Inhibitor | Class | On-Target (IC50/Ki) | Known Off-Target(s) | Off-Target Activity (IC50/Ki) | Reference |

| Lopinavir | Protease Inhibitor | HIV-1 Protease (0.006 µM) | 20S Proteasome | Inhibition observed | [1][5] |

| Ritonavir | Protease Inhibitor | HIV-1 Protease (variable) | Cytochrome P450 3A4 | Potent Inhibition | [6] |

| Darunavir | Protease Inhibitor | HIV-1 Protease (0.003 µM) | - | High selectivity | [7][8] |

| Efavirenz | NNRTI | HIV-1 RT | CNS receptors (e.g., 5-HT2A) | Implicated in side effects | [9] |

| Nevirapine | NNRTI | HIV-1 RT (90 nM) | - | - | [10] |

| Tenofovir | NRTI | HIV-1 RT | - | Low potential for CYP-mediated interactions | [11] |

| Emtricitabine | NRTI | HIV-1 RT | - | - | [12] |

| Raltegravir | Integrase Inhibitor | HIV-1 Integrase (2-7 nM) | - | >1000-fold selective | [13][14] |

| Elvitegravir | Integrase Inhibitor | HIV-1 Integrase (0.2 nM) | CYP3A | Metabolized by CYP3A | [15] |

| Dolutegravir | Integrase Inhibitor | HIV-1 Integrase | Organic cation transporter 2 | Inhibition observed | [16] |

Note: This table provides examples and is not exhaustive. Off-target activities are often concentration-dependent and may vary between experimental systems.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess and minimize off-target effects.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of an inhibitor within intact cells.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

Protocol:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with the desired concentrations of the inhibitor or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

-

-

Heat Shock:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

-

Separation of Soluble and Precipitated Fractions:

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Analyze the amount of the target protein in the supernatant by Western blotting or other quantitative protein detection methods (e.g., ELISA, AlphaScreen).

-

-

Data Interpretation:

-

Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

In Vitro Kinase Profiling Assay

Objective: To screen for off-target activity against a panel of human kinases.

Principle: The inhibitor's effect on the activity of various kinases is measured, typically by quantifying the phosphorylation of a substrate.

Protocol (General Radiometric Assay):

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing:

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

The specific kinase to be tested.

-

The kinase's substrate (e.g., a peptide or protein).

-

Your inhibitor at various concentrations or a single high concentration for initial screening.

-

-

-

Initiate Reaction:

-

Start the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

-

Stop Reaction and Spot:

-

Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto a phosphocellulose membrane.

-

-

Washing:

-

Wash the membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

-

Detection:

-

Dry the membrane and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Calculate the percent inhibition of kinase activity at each inhibitor concentration and determine the IC50 value if a dose-response is performed.

-

Chemical Proteomics for Target Deconvolution

Objective: To identify the cellular proteins that interact with the inhibitor in an unbiased manner.

Principle: The inhibitor is modified with a tag (e.g., biotin) or a reactive group to allow for the capture and subsequent identification of interacting proteins by mass spectrometry.

Protocol (Affinity-Based Pull-Down):

-

Probe Synthesis:

-

Synthesize an analog of your inhibitor with a linker attached to a biotin tag. It is crucial that the modification does not abrogate the inhibitor's activity.

-

-

Cell Lysate Preparation:

-

Prepare a native cell lysate from your cells of interest, ensuring protein complexes remain intact.

-

-

Incubation and Pull-Down:

-

Incubate the cell lysate with the biotinylated inhibitor probe.

-

As a control, perform a competitive pull-down by pre-incubating the lysate with an excess of the untagged inhibitor before adding the biotinylated probe.

-

Add streptavidin-coated beads to the lysates to capture the biotinylated probe and its interacting proteins.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Protein Digestion:

-

Elute the bound proteins from the beads.

-

Digest the eluted proteins into peptides using trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins that are present in the pull-down with the biotinylated probe but are significantly reduced or absent in the competitive pull-down. These are your high-confidence interactors.

-

IV. Mandatory Visualizations

References

- 1. Repositioning HIV Protease Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Elvitegravir - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Lopinavir/ritonavir: Repurposing an old drug for HIV infection in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The HIV protease inhibitor, ritonavir, dysregulates human platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Darunavir: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Efavirenz: History, Development and Future [mdpi.com]

- 10. Nevirapine: Package Insert / Prescribing Information / MOA [drugs.com]

- 11. Tenofovir Disoproxil Fumarate: Package Insert / Prescribing Info / MOA [drugs.com]

- 12. Emtricitabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hivclinic.ca [hivclinic.ca]

- 16. Darunavir | C27H37N3O7S | CID 213039 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Addressing Metabolic Instability of Phenylalanine-Based Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylalanine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of these compounds.

Frequently Asked Questions (FAQs)

Q1: My phenylalanine-based inhibitor shows high clearance in in vitro metabolic assays. What are the likely metabolic pathways responsible?

A1: Phenylalanine-based inhibitors are often susceptible to metabolism by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2][3] The primary metabolic routes for compounds containing a phenyl ring include:

-

Aromatic hydroxylation: The phenyl ring itself is a common site for oxidation, leading to the formation of phenolic metabolites.[4]

-

N-dealkylation: If the inhibitor has an alkyl group attached to a nitrogen atom, this can be a site for metabolic cleavage.[5]

-

O-demethylation: Methoxy groups on the phenyl ring can be metabolically removed.[5]

The primary degradation pathway for the natural amino acid phenylalanine is its conversion to tyrosine, catalyzed by phenylalanine hydroxylase.[6][7][8][9][10] While this is a specific enzyme for the amino acid, the general susceptibility of the phenyl ring to hydroxylation is a key concern for inhibitors mimicking this structure.

Q2: How can I improve the metabolic stability of my phenylalanine-based inhibitor?

A2: A primary strategy to enhance metabolic stability is through structural modification, particularly by using bioisosteric replacements for the vulnerable phenyl ring.[11][12][13] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[14] This approach can block sites of metabolism and improve the overall pharmacokinetic profile.

Common bioisosteric replacements for a phenyl ring include:

-

Heteroaromatic rings: Introducing nitrogen atoms into the aromatic ring (e.g., pyridine, pyrimidine, pyridazine) can reduce its electron density, making it less susceptible to oxidative metabolism by CYPs.[12]

-

Saturated rings: Replacing the phenyl ring with a cyclohexyl or other saturated cyclic systems can prevent aromatic oxidation.[12][15]

-

Fluorinated groups: Introducing fluorine atoms to the phenyl ring can block sites of metabolism. For instance, a 4-fluorophenyl group is a common modification.[12]

-

Rigid, non-aromatic scaffolds: Bicyclic structures like bicyclo[1.1.1]pentane (BCP) and cubane have been used as phenyl mimics to improve metabolic properties.[14]

Q3: What in vitro assays are essential for evaluating the metabolic stability of my inhibitor?

A3: Several in vitro assays are crucial in the early stages of drug discovery to predict the in vivo behavior of your compound.[16][17] The most common are:

-

Microsomal Stability Assay: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[1][18][19] It is a high-throughput method to determine the intrinsic clearance of a compound by Phase I enzymes.[20]

-

Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive picture of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes, as well as uptake and transport processes.[16][18][21]

-

S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.[18][20]

These assays measure the rate of disappearance of the parent compound over time to calculate key parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint).[17][22]

Troubleshooting Guides

Problem 1: My inhibitor shows good potency but is rapidly metabolized in human liver microsomes.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Susceptible Phenyl Ring | Introduce a blocking group (e.g., fluorine) on the phenyl ring. | Reduced rate of metabolism at that site. |

| Replace the phenyl ring with a bioisostere (e.g., pyridyl, cyclohexyl).[12][15] | Improved metabolic stability and potentially altered potency or selectivity. | |

| Other Metabolic Hotspots | Perform metabolite identification studies using LC-MS/MS to pinpoint the exact site of metabolism. | A clear understanding of the metabolic liabilities of the molecule. |

| Modify the identified metabolic hotspot through chemical synthesis. | A new analog with improved stability. |

Problem 2: The metabolic stability of my inhibitor varies significantly across different species (e.g., rat vs. human).

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Species differences in CYP enzyme expression and activity. | Conduct in vitro metabolic stability assays using microsomes or hepatocytes from multiple species (e.g., human, rat, mouse, dog).[16] | A comparative dataset that helps in selecting the most appropriate preclinical species for in vivo studies. |

| Involvement of a specific CYP isoform with different activities across species. | Use recombinant human CYP enzymes to identify the specific isoform(s) responsible for metabolism. | Identification of the key metabolizing enzymes, which can guide further optimization. |

Data Presentation

Table 1: Effect of Phenylalanine-481 Substitution in Cytochrome P450 2D6 on Substrate Binding and Metabolism [23]

| CYP2D6 Mutant | Substrate | Km (µM) | Ks (µM) |

| Wild-Type | S-metoprolol | 26 | 10.9 |

| Debrisoquine | 51 | 8.9 | |

| Dextromethorphan | 2 | 3.1 | |

| Phe481Tyr | S-metoprolol | 27 | 22.8 |

| Debrisoquine | 46 | 12.5 | |

| Dextromethorphan | 2 | 2.3 | |

| Phe481Leu | S-metoprolol | 120-124 | 33.2-41.9 |

| Debrisoquine | 152-184 | 85-90 | |

| Dextromethorphan | 20-31 | 15.7-18.8 | |

| Phe481Gly | S-metoprolol | 120-124 | 33.2-41.9 |

| Debrisoquine | 152-184 | 85-90 | |

| Dextromethorphan | 20-31 | 15.7-18.8 |

Km: Michaelis constant, representing the substrate concentration at half-maximal velocity. A higher Km indicates lower affinity. Ks: Dissociation constant, representing the affinity of the substrate for the enzyme.

Table 2: Pharmacokinetic Parameters of a Novel Phenylalanine-Based Antimicrobial Agent (Fmoc-F) [24]

| Parameter | Value |

| Oral Bioavailability | 65 ± 18% |

| Detection Limit (RP-HPLC) | 0.8 µg/mL (~2 µM) |

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay [19]

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH stock solution)

-

Positive control compound (e.g., a compound with known metabolic instability)

-

Negative control (vehicle)

-